molecular formula C10H18O2 B14031426 (4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol

(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol

Cat. No.: B14031426
M. Wt: 170.25 g/mol
InChI Key: BBJWPQAKAMJJQR-UHFFFAOYSA-N
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Description

(4-(Methoxymethyl)bicyclo[221]heptan-1-yl)methanol is a bicyclic compound with a unique structure that includes a methoxymethyl group and a hydroxymethyl group attached to a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction can be carried out using furans and olefinic or acetylenic dienophiles under mild conditions . The reaction conditions often include the use of a Lewis acid catalyst to enhance the reaction rate and selectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of enantioselective catalysts can also be employed to produce enantiomerically pure compounds, which are important for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The methoxymethyl and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, which can influence the binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol is unique due to the presence of both methoxymethyl and hydroxymethyl groups, which provide additional functionalization options and reactivity compared to its analogs. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

[4-(methoxymethyl)-1-bicyclo[2.2.1]heptanyl]methanol

InChI

InChI=1S/C10H18O2/c1-12-8-10-4-2-9(6-10,7-11)3-5-10/h11H,2-8H2,1H3

InChI Key

BBJWPQAKAMJJQR-UHFFFAOYSA-N

Canonical SMILES

COCC12CCC(C1)(CC2)CO

Origin of Product

United States

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